molecular formula C15H18N2O2 B592128 tert-Butyl (2-methylquinolin-3-yl)carbamate CAS No. 1824282-29-2

tert-Butyl (2-methylquinolin-3-yl)carbamate

Cat. No.: B592128
CAS No.: 1824282-29-2
M. Wt: 258.321
InChI Key: RMKRHOFUUVQKGO-UHFFFAOYSA-N
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Description

tert-Butyl (2-methylquinolin-3-yl)carbamate (CAS 1824282-29-2) is a high-purity chemical reagent with a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound features a quinoline scaffold, a privileged structure in medicinal and agrochemical research, and is protected by a tert-butyloxycarbonyl (Boc) group, making it a versatile building block for chemical synthesis . The Boc group is a cornerstone in synthetic organic chemistry, widely used for the protection of amines; in this molecule, it can facilitate further functionalization of the quinoline core, enabling the development of more complex molecular architectures for research purposes . Compounds based on similar heterocyclic frameworks, such as annulated imidazoles, have demonstrated significant potential in scientific research as agents for controlling animal pests, indicating the value of this structural class in agrochemical discovery . Stored sealed in a dry environment at 2-8°C, this product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and note the hazard statements H302, H315, H319, and H335, which indicate it may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-(2-methylquinolin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKRHOFUUVQKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with tert-Butyl Carbamoyl Chloride

This method involves the nucleophilic substitution of the hydroxyl group in 3-hydroxy-2-methylquinoline with tert-butyl carbamoyl chloride. The reaction is conducted in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF), with potassium carbonate (K2_2CO3_3) as the base.

Procedure :

  • Reactants : 3-Hydroxy-2-methylquinoline (1.0 equiv), tert-butyl carbamoyl chloride (1.2 equiv), K2_2CO3_3 (2.0 equiv).

  • Solvent : Anhydrous acetonitrile (10 mL per mmol of substrate).

  • Conditions : Reflux at 60–65°C for 4–6 hours under nitrogen atmosphere.

  • Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2_2SO4_4, and concentrated.

  • Purification : Flash column chromatography (hexane/ethyl acetate, 4:1) yields the product as a white solid.

Key Data :

  • Yield : 85–92%

  • Purity : >95% (HPLC)

  • Characterization : 1^1H NMR (CDCl3_3): δ 1.45 (s, 9H, tert-butyl), 2.65 (s, 3H, CH3_3), 7.40–8.20 (m, 5H, quinoline-H).

Alternative Catalytic Systems

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., DMAP) can enhance reaction efficiency. For instance, DMAP (4-dimethylaminopyridine) accelerates Boc anhydride-mediated reactions by activating the carbonyl group.

Boc Protection of 3-Amino-2-methylquinoline

Boc Anhydride Method

This approach converts 3-amino-2-methylquinoline to the corresponding carbamate via Boc protection.

Procedure :

  • Reactants : 3-Amino-2-methylquinoline (1.0 equiv), Boc anhydride (1.5 equiv), DMAP (0.1 equiv).

  • Solvent : THF (5 mL per mmol of substrate).

  • Conditions : Stirring at 0°C for 2 hours, followed by warming to room temperature for 12 hours.

  • Workup : The reaction is quenched with citric acid, extracted with ethyl acetate, and purified via recrystallization (hexane/ethyl acetate).

Key Data :

  • Yield : 88–90%

  • Characterization : ESI-MS m/z: 273.1 [M+H]+^+.

Comparative Analysis of Methodologies

Parameter Carbamoyl Chloride Method Boc Anhydride Method
Starting Material 3-Hydroxy-2-methylquinoline3-Amino-2-methylquinoline
Reagent Cost ModerateHigh
Reaction Time 4–6 hours14–16 hours
Yield 85–92%88–90%
Purification Column ChromatographyRecrystallization

The carbamoyl chloride method offers shorter reaction times and higher yields, making it preferable for large-scale synthesis. Conversely, the Boc anhydride route is advantageous when amino-quinoline precursors are readily available.

Optimization and Troubleshooting

Solvent Selection

  • Acetonitrile : Enhances nucleophilicity of the hydroxyl group but requires elevated temperatures.

  • THF : Suitable for low-temperature reactions but may necessitate longer durations.

Stoichiometric Considerations

  • Excess tert-butyl carbamoyl chloride (1.2 equiv) ensures complete conversion, minimizing residual starting material.

  • Substoichiometric DMAP (0.1 equiv) suffices for catalytic activation in Boc protection.

Common Side Reactions

  • Oversubstitution : Occurs with excess carbamoyl chloride, leading to di-carbamate byproducts. Mitigated by precise stoichiometry.

  • Hydrolysis : Moisture-sensitive intermediates may hydrolyze; rigorous anhydrous conditions are critical.

Analytical Validation

Spectroscopic Characterization

  • 1^1H NMR : The tert-butyl group appears as a singlet at δ 1.45, while the quinoline protons resonate between δ 7.40–8.20.

  • MS (ESI+) : Molecular ion peak at m/z 273.1 confirms the molecular formula C16_{16}H20_{20}N2_2O2_2.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows a single peak at 254 nm, confirming >95% purity.

Industrial-Scale Considerations

For kilogram-scale production, the carbamoyl chloride method is optimized as follows:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.

  • Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste.

  • Crystallization : Hexane/ethyl acetate (8:1) affords high-purity product without chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (2-methylquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamates is illustrated below, with key comparisons based on substituents, synthetic routes, and applications:

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name (Example) Substituent/Functional Group Molecular Formula Synthesis Yield/Purity Key Properties/Applications Reference
tert-Butyl (((2R,3S)-4-benzyl-3-methylmorpholin-2-yl)methyl)carbamate Chiral morpholine, benzyl, methyl C₁₉H₂₈N₂O₃ 90% yield Chiral intermediate in enantioselective syntheses
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate Bromo, fluoro (aryl) C₁₂H₁₃BrFNO₂ 56.6% yield Suzuki-Miyaura cross-coupling precursor
tert-Butyl (2-carbamoylpyridin-3-yl)carbamate Pyridine, carbamoyl C₁₁H₁₅N₃O₃ 95% purity Kinase inhibitor intermediate
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate Thiophene (heteroaromatic) C₁₆H₁₈N₂O₂S N/A Potential ligand for metal catalysis
tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate Indole (heteroaromatic) C₁₅H₂₀N₂O₂ N/A Serotonergic agent precursor

Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogenated derivatives (e.g., bromo/fluoro in ) enhance electrophilicity, facilitating cross-coupling reactions. Electron-Donating Groups (EDGs): Methyl or methoxy groups (e.g., in ) increase steric bulk and lipophilicity, impacting solubility and biological membrane permeability. Heterocycles: Quinoline, pyridine, and indole moieties (hypothetical for the target compound vs. ) confer π-π stacking capabilities, relevant to drug-receptor interactions.

Synthetic Efficiency :

  • High-yielding routes (e.g., 90% in ) often employ hydrogenation or stereoselective catalysis. Lower yields (e.g., 56.6% in ) may arise from challenging coupling conditions or purification complexities.
  • Purity levels (e.g., 95% in ) reflect suitability for high-precision applications like pharmaceutical intermediates.

Applications :

  • Drug Discovery : Chiral morpholine derivatives () are critical for enantioselective syntheses of bioactive molecules.
  • Material Science : Thiophene-containing carbamates () may serve as ligands in catalytic systems.
  • Chemical Biology : Indole derivatives () are precursors for neurotransmitters or enzyme inhibitors.

Biological Activity

tert-Butyl (2-methylquinolin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, with a molecular weight of approximately 232.28 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Inhibition of Enzymes : The compound has been shown to inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism and can affect the pharmacokinetics of co-administered drugs .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its structural similarity to other known antimicrobial agents supports this potential .
  • Anticancer Activity : There is emerging evidence that this compound may modulate cellular pathways involved in tumor proliferation and apoptosis, indicating possible applications in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionInhibits CYP1A2 and CYP2C19, affecting drug metabolism
AntimicrobialExhibits activity against specific bacterial strains
AnticancerModulates pathways related to cell proliferation

Case Study: Enzyme Inhibition

A study focusing on the inhibition of cytochrome P450 enzymes demonstrated that this compound significantly reduced the activity of CYP1A2 and CYP2C19 in vitro. This inhibition could lead to altered metabolism of drugs processed by these enzymes, necessitating careful evaluation in therapeutic contexts .

Case Study: Antimicrobial Activity

Research assessing the antimicrobial properties of related quinoline derivatives found that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound's activity remains limited, its structural analogs suggest potential efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that may enhance its biological activity. Understanding the SAR can guide future synthesis and optimization efforts:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesSimilarity Score
tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamateFluorine substitution0.72
tert-Butyl (4-formylpyridin-3-yl)carbamatePyridine core0.71
3-((tert-Butoxycarbonyl)amino)picolinic acidPicolinic acid derivative0.71

This table illustrates how structural variations can influence biological activity, emphasizing the unique position of this compound within this chemical class.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (2-methylquinolin-3-yl)carbamate, and what experimental conditions are critical for yield optimization?

  • Methodology : The compound is typically synthesized via carbamate protection of the quinoline amine group. Key steps include:
    • Amine Activation : React 2-methylquinolin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere .
    • Catalysis : Use 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) as a base to enhance reaction efficiency .
    • Workup : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Critical Parameters :
    • Moisture-sensitive conditions to prevent Boc-group hydrolysis.
    • Reaction temperature (0–25°C) to minimize side reactions.

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

  • Techniques :
    • NMR Spectroscopy : Confirm regioselectivity of the Boc group using ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.4 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₀N₂O₂).
    • X-ray Crystallography : Resolve crystal structure using SHELXL for hydrogen-bonding patterns and molecular packing .

Q. What are the safety and storage guidelines for handling this compound in laboratory settings?

  • Handling :
    • Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
    • Avoid ignition sources due to potential decomposition products (e.g., carbon monoxide) .
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for tert-Butyl carbamate derivatives?

  • Approach :
    • Re-examine Crystallization Conditions : Vary solvents (e.g., DCM vs. methanol) to assess polymorphism .
    • Validate Data : Cross-reference with computational models (e.g., density functional theory (DFT) for bond lengths/angles) .
    • Use SHELX Suite : Refine structures with SHELXL-2018/1 to account for disorder or twinning .
  • Case Study : A 2016 study identified hydrogen-bond-driven 3D architectures in carbamates; discrepancies were resolved by adjusting solvent polarity .

Q. What strategies optimize multi-step synthetic routes for this compound derivatives in medicinal chemistry?

  • Optimization Tactics :
    • Protecting Group Compatibility : Ensure Boc stability during subsequent reactions (e.g., Suzuki couplings) .
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
    • In Situ Monitoring : Use LC-MS to track intermediate formation and minimize side products .
  • Example : A 2021 patent achieved 85% yield by employing microwave-assisted synthesis for a Boc-protected quinoline intermediate .

Q. How can purification challenges (e.g., low solubility) be addressed for tert-Butyl carbamate derivatives?

  • Solutions :
    • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for recrystallization .
    • Derivatization : Temporarily introduce solubilizing groups (e.g., tosyl) for easier chromatography .
    • Advanced Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for stubborn impurities .

Q. What computational tools predict the reactivity and stability of this compound in complex reaction environments?

  • Tools & Workflows :
    • Molecular Dynamics (MD) Simulations : Assess Boc-group stability under thermal stress (e.g., 300 K simulations) .
    • DFT Calculations : Predict reaction pathways for hydrolysis or nucleophilic substitution .
    • Cheminformatics : Use PubChem or Reaxys databases to compare with analogous carbamates .

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